molecular formula C11H14O3 B000592 Deoxyarbutin CAS No. 53936-56-4

Deoxyarbutin

Cat. No. B000592
CAS RN: 53936-56-4
M. Wt: 194.23 g/mol
InChI Key: GFBCWCDNXDKFRH-UHFFFAOYSA-N
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Description

Deoxyarbutin, a novel skin whitening agent, was synthesized by removing hydroxyl groups from the glucose side-chain of arbutin. This compound shows significant potential as a safer alternative to traditional skin whitening agents like hydroquinone and arbutin, due to its more potent inhibition of tyrosinase activity, which is a key enzyme in melanin synthesis. However, its thermolability in aqueous solutions presents challenges for its stability and efficacy in cosmetic and pharmaceutical applications (Chao-Hsun Yang et al., 2010).

Synthesis Analysis

Deoxyarbutin is synthesized through a specific reaction that involves the removal of hydroxyl groups from the glucose side-chain of arbutin, resulting in a compound that exhibits greater inhibition of tyrosinase activity. This synthesis not only highlights its potential as a skin whitening agent but also underscores the need for innovative approaches to improve its thermal stability for broader application (Chao-Hsun Yang et al., 2010).

Molecular Structure Analysis

The molecular structure of deoxyarbutin, characterized by the presence of a tetrahydro-2H-pyran-2-yl)oxy]phenol moiety, plays a crucial role in its function as a tyrosinase inhibitor. This structural feature is responsible for its potent inhibitory effect on melanin synthesis, making it a promising candidate for cosmetic and pharmaceutical formulations aimed at skin lightening and the treatment of hyperpigmentation disorders.

Chemical Reactions and Properties

Deoxyarbutin demonstrates a significant inhibitory effect on tyrosinase, an enzyme critical to melanin production. This inhibition is a direct result of its molecular structure, which competes with the natural substrate of tyrosinase. Its chemical properties, however, include a notable thermolability in aqueous solutions, leading to a decomposition into hydroquinone, a compound with known safety concerns. This aspect necessitates careful formulation to ensure stability and efficacy (Chih-Chien Lin et al., 2011).

Physical Properties Analysis

The physical properties of deoxyarbutin, particularly its solubility and stability in various formulations, are crucial for its application in cosmetics and pharmaceuticals. Studies have shown that an anhydrous emulsion system can significantly enhance the stability of deoxyarbutin, providing a viable pathway for its use in skin-lightening products. This stability is influenced by the composition of the inner hydrophilic phase of formulations, which can affect the degradation rate of deoxyarbutin at different temperatures (Chih-Chien Lin et al., 2011).

Chemical Properties Analysis

The chemical properties of deoxyarbutin, including its reactivity and degradation pathways, are essential considerations for its formulation and use. Its propensity to degrade into hydroquinone under certain conditions poses a challenge, necessitating the development of formulations that can stabilize the compound and reduce the risk of producing potentially harmful degradation products. Research into the stability of deoxyarbutin in anhydrous emulsion systems represents a significant step forward in addressing these challenges, enabling its safer use in skin-lightening and depigmenting applications (Chih-Chien Lin et al., 2011).

Scientific Research Applications

  • Melanogenesis Inhibition : Deoxyarbutin shows potential in inhibiting key steps in melanogenesis, making it a possible alternative to hydroquinone for treating melasma (Sardana & Ghunawat, 2015).

  • Skin Lightening : It's identified as a novel tyrosinase inhibitor with significant efficacy in skin lightening and ameliorating hyperpigmented lesions, without inducing reactive oxygen species or apoptosis (Boissy et al., 2005). Another study confirms its role in effectively inhibiting BTYR activity and reducing melanin content (Wang et al., 2022).

  • Safety and Efficacy : Deoxyarbutin is considered a safe and effective alternative to hydroquinone for skin whitening, with potent tyrosinase inhibition, lessened cytotoxicity, and certain antioxidation potential (Hu et al., 2009).

  • Microemulsion Applications : When contained in microemulsions, deoxyarbutin demonstrates better anti-melanogenesis activities than its free form, potentially replacing hydroquinone in treating dermal hyperpigmentation disorders (Chang et al., 2021).

  • Catalysis and Inhibition : Structurally, deoxyarbutin acts both as an inhibitor and substrate for tyrosinase, oxidizing the formed o-diphenol to quinone (García-Jiménez et al., 2017).

  • Antitumor Activity : Intriguingly, deoxyarbutin also exhibits antitumor activity against melanoma, inhibiting cell proliferation and metastasis through a p38-mediated mitochondria associated apoptotic pathway (Ma et al., 2017).

Future Directions

To enhance the stability of deoxyarbutin in formulations, researchers are investigating the use of anhydrous emulsion systems . The results of these studies will be beneficial when using deoxyarbutin in cosmetics and medicines in the future . Deoxyarbutin has the potential to be a safe and effective depigmenting agent and to be an effective alternative to hydroquinoid .

properties

IUPAC Name

4-(oxan-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBCWCDNXDKFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968728
Record name 4-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyarbutin

CAS RN

53936-56-4
Record name Tetrahydropyranyloxy phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-2-yloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPYRANYLOXY PHENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
RE Boissy, M Visscher… - Experimental dermatology, 2005 - Wiley Online Library
… We have developed a new tyrosinase inhibitor, deoxyArbutin (dA), based on this premise. DeoxyArbutin demonstrates effective inhibition of mushroom tyrosinase in vitro with a Ki that is …
Number of citations: 196 onlinelibrary.wiley.com
F Miao, Y Shi, ZF Fan, S Jiang, SZ Xu, TC Lei - PloS one, 2016 - journals.plos.org
Safe and effective ingredients capable of removing undesired hyperpigmentation from facial skin are urgently needed for both pharmaceutical and cosmetic purposes. Deoxyarbutin (4-[(…
Number of citations: 17 journals.plos.org
S Chawla, MA DeLong, MO Visscher… - British Journal of …, 2008 - academic.oup.com
… previously that the tyrosinase inhibitor deoxyArbutin (dA) is a more … deoxyArbutin, by replacing the sugar group with the pyran ring. Further, modifications were made to the deoxyArbutin …
Number of citations: 82 academic.oup.com
REB Mov - J Cosmet Sci, 2006 - researchgate.net
Several tyrosinase inhibitors have been developed and utilized to ameliorate various cutaneous hyperpigmentary disorders and complexion discolorations. Deoxyarbutin (dA)(ie, 4-[(…
Number of citations: 73 www.researchgate.net
NF Chang, YS Chen, YJ Lin, TH Tai, AN Chen… - International Journal of …, 2017 - mdpi.com
Arbutin (Arb) and deoxyArbutin (dA) are both effective hypopigmentation agents. However, they are glucoside derivatives of hydroquinone (HQ), which may be decayed into HQ under …
Number of citations: 24 www.mdpi.com
L Ma, Y Xu, Z Wei, G **n, Z **ng, H Niu, W Huang - Scientific Reports, 2017 - nature.com
Deoxyarbutin (DeoxyArbutin, dA), a natural compound widely used in skin lighting, displayed selectively cytotoxicity in vitro. In the study, we found that dA significantly inhibited viability/…
Number of citations: 8 www.nature.com
CC Lin, CH Yang, NF Chang, PS Wu, YS Chen… - International journal of …, 2011 - mdpi.com
… deoxyArbutin. Secondly, we used an established HPLC method to confirm the quantity of deoxyArbutin and … Thus, the difference in the stability of deoxyArbutin in these normal and …
Number of citations: 37 www.mdpi.com
CH Yang, YS Chen, JS Lai, WWL Hong… - International journal of …, 2010 - mdpi.com
… of deoxyArbutin in cosmetics and medicines. Improving the thermostability of deoxyArbutin is … procedure to verify the amount of deoxyArbutin in solutions using a high performance liquid …
Number of citations: 27 www.mdpi.com
A Garcia-Jimenez, JA Teruel-Puche, PA Garcia-Ruiz… - Plos one, 2017 - journals.plos.org
Deoxyarbutin, a potent inhibitor of tyrosinase, could act as substrate of the enzyme. Oxytyrosinase is able to hydroxylate deoxyarbutin … Oxytyrosinase hydroxylates the deoxyarbutin in …
Number of citations: 10 journals.plos.org
AI Anwar, Y Asmarani, A Madjid… - Journal of Cosmetic …, 2021 - Wiley Online Library
… of 2% deoxyarbutin and 4% hydroquinone. This study demonstrated that 12-week topical application of deoxyarbutin … Deoxyarbutin and hydroquinone have similar chemical structure to …
Number of citations: 8 onlinelibrary.wiley.com

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